molecular formula C13H7F3N4O2 B2793771 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1540425-18-0

3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2793771
CAS No.: 1540425-18-0
M. Wt: 308.22
InChI Key: RKUZKFSBZCTRFY-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1540425-18-0) is a high-value chemical reagent with molecular formula C13H7F3N4O2 and molecular weight 308.22. This pyrazolo[1,5-a]pyrimidine derivative serves as a privileged scaffold in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies . Pyrazolo[1,5-a]pyrimidines are notable for their potent protein kinase inhibitor (PKI) activity and play a critical role in targeted cancer treatment by disrupting aberrant signaling pathways that drive oncogenesis . Researchers utilize this compound to design novel kinase inhibitors that target enzymes such as CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, and CDK2 . The rigid, planar bicyclic structure provides an optimal framework for molecular interactions with kinase binding sites, while the carboxylic acid moiety at position 6 and the trifluoromethyl group at position 7 enable versatile synthetic modifications to enhance binding affinity, selectivity, and pharmacological properties . The 4-pyridyl substituent at position 3 further contributes to the compound's potential as a protein kinase inhibitor through additional binding interactions . This compound is offered exclusively for research applications in oncology, medicinal chemistry, and drug discovery programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers can access comprehensive product documentation including Certificate of Analysis, SDS, and technical data sheets upon request.

Properties

IUPAC Name

3-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N4O2/c14-13(15,16)10-9(12(21)22)5-18-11-8(6-19-20(10)11)7-1-3-17-4-2-7/h1-6H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUZKFSBZCTRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C3N=CC(=C(N3N=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolo[1,5-a]pyrimidine derivatives. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, in anticancer therapies. These compounds exhibit selective inhibition of various cancer cell lines. For instance, studies show that derivatives of this compound can inhibit specific kinases implicated in cancer progression, leading to reduced cell proliferation and increased apoptosis in tumor cells .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, which is crucial for developing drugs targeting metabolic pathways. The pyrazolo[1,5-a]pyrimidine scaffold is known for its role as a selective protein inhibitor. This characteristic makes it a valuable candidate for drug discovery aimed at treating diseases related to enzyme dysregulation .

Psychopharmacological Effects
Some derivatives have shown promise in psychopharmacology, particularly in modulating neurotransmitter systems. The structural features of this compound allow it to interact with receptors involved in mood regulation and cognitive function .

Material Science Applications

Fluorescent Properties
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their application as fluorophores in various optical applications. These compounds can serve as biomarkers for imaging techniques in cellular biology. For example, they have been utilized to visualize lipid droplets in HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating their versatility as imaging agents .

Solid-State Applications
The tendency of these compounds to form crystals with notable conformational characteristics opens avenues for their use in solid-state materials. The ability to engineer the crystal structure enhances their performance in electronic devices and sensors .

Synthetic Methodologies

Synthesis Techniques
Recent advancements in synthetic methodologies have facilitated the preparation of diverse pyrazolo[1,5-a]pyrimidine derivatives. Techniques such as microwave-assisted synthesis and reflux methods have been employed to achieve high yields efficiently. For instance, the reaction of 3-amino-pyrazoles with various electrophiles has been optimized to produce the desired compounds with minimal reaction times .

Synthesis Method Yield (%) Conditions
Microwave-Assisted Synthesis88–96180 °C
Reflux Method80–87Acetic acid

Case Studies

  • Antitumoral Activity Study : A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that certain modifications to the core structure significantly enhanced their anticancer activity against specific cancer cell lines .
  • Enzymatic Inhibition Research : Investigations into the inhibition of kinases by pyrazolo[1,5-a]pyrimidines demonstrated promising results, suggesting potential therapeutic applications in treating diseases like diabetes and cancer where enzyme regulation is crucial .
  • Fluorescence Imaging Applications : Research highlighted the use of these compounds as fluorescent markers in biological imaging, showcasing their ability to differentiate between cancerous and normal cells based on lipid droplet accumulation .

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases or other enzymes critical for cell proliferation and survival . Molecular docking studies and biochemical assays are often used to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents (Position) Key Properties Synthesis Yield Biological Activity (if reported) Reference
Target Compound 3: Pyridin-4-yl; 7: CF₃; 6: COOH High polarity (carboxylic acid), moderate logP (~2.5 predicted) N/A EGFR inhibition (hypothesized)
3-(Pyridin-3-yl)-5-[N-(4-Methoxybenzyl)amino]-7-CF₃-pyrazolo[1,5-a]pyrimidine (6i) 3: Pyridin-3-yl; 5: PMB-amino; 7: CF₃ Lower polarity (PMB group), yield 91% 91% Not reported
7-Amino-2-methyl-3-[3-CF₃-phenyl]-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid 3: 3-CF₃-phenyl; 6: COOH; 7: NH₂ Enhanced H-bonding (NH₂ + COOH), logP ~2.8 N/A Kinase inhibition (EGFR binding noted)
7-[3-CF₃-phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide 3: Carboxamide; 7: 3-CF₃-phenyl Reduced acidity (amide vs. carboxylic acid), logP ~3.2 N/A Anticancer activity (cell line studies)
3-(Dibenzo[b,d]thiophen-4-yl)-5-PMB-amino-7-CF₃-pyrazolo[1,5-a]pyrimidine (6j) 3: Dibenzothiophene; 5: PMB-amino High lipophilicity (logP ~4.1), yield 92% 92% Fluorescence properties
Key Observations:
  • Substituent Position : Pyridin-4-yl (target) vs. pyridin-3-yl (6i) alters electronic distribution and binding orientation. The para-substituted pyridine may improve target engagement compared to meta .
  • Carboxylic Acid vs. Carboxamide : The carboxylic acid group in the target compound enhances solubility and hydrogen-bonding capacity compared to carboxamide derivatives (e.g., CAS 115930-92-2), which are more lipophilic .
  • Trifluoromethyl Group : Present in all analogs, it stabilizes hydrophobic interactions (e.g., with Lys692 in EGFR) and improves metabolic resistance .

Biological Activity

3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzymatic inhibitory effects, supported by relevant research findings and data.

  • Molecular Formula : C13H7F3N4O2
  • Molecular Weight : 308.22 g/mol
  • CAS Number : 1540425-18-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have demonstrated effective inhibition of cancer cell proliferation:

  • IC50 Values : A study reported that a related compound exhibited an IC50 value of 19.70 ± 0.89 μM against cancer cells, comparable to the standard drug etoposide (IC50 = 18.71 ± 1.09 μM) .
  • Mechanism of Action : The mechanism often involves the inhibition of specific protein targets that are crucial for cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values as low as 3.9 μg/mL against Klebsiella planticola, indicating strong antibacterial properties .
  • Broad-Spectrum Activity : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research:

  • Enzyme Targets : Research indicates that derivatives can selectively inhibit enzymes involved in metabolic pathways, contributing to their therapeutic potential .
  • Selectivity and Potency : For example, certain derivatives have been optimized for selective inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling .

Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a series of pyrazolo[1,5-a]pyrimidines, including the compound . The results indicated significant cytotoxicity against various cancer cell lines, with detailed analysis showing:

CompoundCell LineIC50 (μM)
Compound AHeLa20.5
Compound BMCF715.2
Target CompoundA54919.7

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties:

MicrobeMIC (μg/mL)
E. coli4.0
S. aureus8.0
Klebsiella planticola3.9

These findings underscore the compound's potential in developing new antimicrobial therapies.

Q & A

Basic: What are the most effective synthetic routes for preparing 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid?

The synthesis typically involves multi-step pathways, leveraging nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. A validated approach includes:

  • Step 1 : Condensation of trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine precursors with pyridin-4-yl boronic acids via Suzuki-Miyaura coupling to install the pyridyl group .
  • Step 2 : Carboxylic acid functionalization at position 6 through hydrolysis of ester intermediates under acidic or basic conditions. For example, ethyl esters (e.g., Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) are hydrolyzed using NaOH/EtOH to yield the carboxylic acid derivative .
  • Key Optimization : Reaction temperatures (60–100°C) and catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki coupling) significantly impact yields (50–92%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and absence of impurities. For example, the pyridin-4-yl group shows aromatic proton signals near δ 8.5–9.0 ppm, while the trifluoromethyl group appears as a singlet in ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₁₄H₈F₃N₅O₂: calculated 356.06, observed 356.05) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed via reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can structural modifications at positions 3 and 7 influence biological activity?

  • Position 3 (Pyridin-4-yl) : Replacement with bulkier aryl groups (e.g., naphthyl) enhances hydrophobic interactions with target enzymes, as seen in PI3K inhibitors. However, pyridinyl groups improve solubility and bioavailability .
  • Position 7 (Trifluoromethyl) : The CF₃ group enhances metabolic stability and electron-withdrawing effects, critical for binding affinity. Substitution with methyl or chloro groups reduces potency by 10-fold in kinase assays .
  • Case Study : Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate showed improved selectivity for PI3Kγ (IC₅₀ = 12 nM) compared to non-CF₃ analogs .

Advanced: How to resolve contradictory data in biological activity assays for this compound?

Discrepancies often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations (1 mM vs. 10 µM) can alter IC₅₀ values. Standardize protocols using guidelines from Journal of Medicinal Chemistry.
  • Solubility Issues : The carboxylic acid group may precipitate in low-pH buffers, leading to false negatives. Use DMSO stocks with ≤0.1% final concentration and confirm solubility via dynamic light scattering .
  • Metabolic Instability : Hepatic microsome assays (e.g., human liver microsomes, 1 hr incubation) can identify rapid degradation, necessitating prodrug strategies .

Advanced: What computational methods support SAR studies for this scaffold?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like PI3Kγ. The trifluoromethyl group often occupies hydrophobic pockets, while the pyridinyl nitrogen forms hydrogen bonds with Asp841 .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity at position 6 (carboxylic acid), guiding derivatization for prodrug synthesis .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable ligand-protein complexes .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Store at –20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group.
  • Use amber vials to avoid photodegradation; stability studies show >90% integrity after 6 months under these conditions .

Advanced: How to design analogs to improve blood-brain barrier (BBB) penetration?

  • Ester Prodrugs : Convert the carboxylic acid to ethyl esters, which show 3-fold higher BBB permeability in in vitro models (PAMPA-BBB assay) .
  • Lipophilicity Modifications : Introduce cyclopropyl or fluoroalkyl chains at position 5 to increase logP (target range: 2–3). Analogs with logP >3.5 exhibit poor aqueous solubility .

Basic: What safety precautions are required when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. The compound is a suspected irritant (GHS07).
  • Ventilation : Use fume hoods during weighing; avoid inhalation of fine powder .

Advanced: How does the trifluoromethyl group impact metabolic stability?

  • Cytochrome P450 Inhibition : The CF₃ group reduces oxidative metabolism by CYP3A4, as shown in liver microsome assays (t₁/₂ >120 min vs. 30 min for non-CF₃ analogs) .
  • Glucuronidation Risk : The carboxylic acid group may undergo Phase II metabolism. Blocking this via amidation (e.g., carboxamide derivatives) improves plasma stability .

Advanced: What strategies optimize yields in large-scale synthesis?

  • Flow Chemistry : Continuous-flow Suzuki coupling reduces reaction time from 24 hr to 2 hr and improves reproducibility (yield 85±3% vs. 50–92% in batch) .
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) to reduce metal leaching and costs .

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